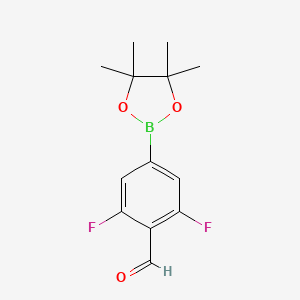

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acid pinacol ester compounds, such as the one you mentioned, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, they have good biological activity and pharmacological effects .

Synthesis Analysis

These compounds are often obtained through substitution reactions . The structure of the compound is usually verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

In chemical reactions, these compounds are often used as nucleophiles in the Suzuki reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be revealed by studying the molecular electrostatic potential and frontier molecular orbitals .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, also known as “3,5-Difluoro-4-formylphenylboronic acid, pinacol ester”:

Organic Synthesis

This compound is used as a starting material in various organic synthesis processes due to its reactivity and stability under certain conditions .

Medicine: Inhibitors

In the medical field, phenyl boronic acids like this compound are utilized as inhibitors of serine protease and kinase enzymes. These enzymes are known to increase the growth, progression, and metastasis of tumor cells .

Boron Neutron Capture Therapy (BNCT)

The boron compounds are also employed in boron neutron capture therapy of tumors. BNCT is a type of radiation therapy that targets cancer cells more precisely than traditional methods .

Kinase Inhibition

The compound has been used in the preparation of pyrazolopyrimidinamine derivatives which act as tyrosine and phosphinositide kinase inhibitors .

Glucose Sensing

Another application involves the preparation of boronate-based D-glucose sensors. These sensors can be used for monitoring glucose levels in biological systems .

Protodeboronation

Pinacol boronic esters like this compound are valuable building blocks in organic synthesis. Protodeboronation is a process that has been developed utilizing a radical approach to functionalize these esters .

Drug Design and Delivery

Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Hydrolysis Studies

These compounds’ susceptibility to hydrolysis is an area of study that impacts their stability and usability in aqueous environments, which is crucial for drug delivery applications .

Zukünftige Richtungen

Fluorine-containing compounds are widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . This suggests a promising future direction for the development and application of such compounds.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative (the compound ) transfers an organic group to a metal catalyst, typically palladium .

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect numerous biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and the mild, functional group-tolerant conditions under which they react .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in a Suzuki-Miyaura cross-coupling reaction . The product of such a reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of solvent, the temperature, and the presence of a base . These reactions are generally known for their robustness and tolerance to a wide range of conditions .

Eigenschaften

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFPVORSGDORBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]propanamide](/img/structure/B2948162.png)

![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2948167.png)

![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)